2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine
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Overview
Description
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine is a complex organic compound that features a pyridine ring substituted with a cyclohexyl(methyl)sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the cyclohexyl(methyl)sulfamoyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction environments to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and sulfonamide-containing molecules. Examples include:
- 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]benzene
- 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]thiophene
Uniqueness
What sets 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine apart is its unique combination of a pyridine ring with a cyclohexyl(methyl)sulfamoyl group. This structure imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased stability or specific reactivity .
Properties
IUPAC Name |
2-[2-[[cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17(14-8-3-2-4-9-14)20(18,19)16-12-10-13-7-5-6-11-15-13/h5-7,11,14,16H,2-4,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQULYLYIMAWHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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